9-(3-Phenylpropyl)-3,9-dihydro-6h-purin-6-one
CAS No.: 34396-76-4
Cat. No.: VC15912537
Molecular Formula: C14H14N4O
Molecular Weight: 254.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34396-76-4 |
|---|---|
| Molecular Formula | C14H14N4O |
| Molecular Weight | 254.29 g/mol |
| IUPAC Name | 9-(3-phenylpropyl)-1H-purin-6-one |
| Standard InChI | InChI=1S/C14H14N4O/c19-14-12-13(15-9-16-14)18(10-17-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,15,16,19) |
| Standard InChI Key | HDTOXDZBEOYBGL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCCN2C=NC3=C2N=CNC3=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₄H₁₄N₄O, with a molecular weight of 254.29 g/mol. Its structure consists of a purine ring system (a fused imidazole-pyrimidine scaffold) modified at the N9 position by a 3-phenylpropyl chain and at C6 by a ketone group. This substitution pattern influences its electronic properties and steric interactions, which are critical for its biological activity .
Physicochemical Characteristics
While direct data for 9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one is limited, comparisons with structurally analogous purine derivatives provide insights. For instance, the compound 2-amino-9-pentyl-1,9-dihydro-purin-6-one (CAS 14937-69-0) exhibits a density of 1.43 g/cm³, a boiling point of 479.6°C, and a vapor pressure of 2.33 × 10⁻⁹ mmHg at 25°C . These properties suggest that the target compound likely shares similar hydrophobicity and thermal stability, given its extended alkyl chain and aromatic substituents.
Table 1: Comparative Physicochemical Properties of Purine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|
| 9-(3-Phenylpropyl)-6H-purin-6-one | C₁₄H₁₄N₄O | 254.29 | ~1.3* | ~500* |
| 2-Amino-9-pentyl-purin-6-one | C₁₀H₁₅N₅O | 221.26 | 1.43 | 479.6 |
*Estimated based on structural analogs .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of purine derivatives typically involves alkylation or acylation reactions. A recent study on analogous compounds, such as (S)-N,N-dibenzyl-9-(pyrrolidin-3-yl)-9H-purin-6-amine, employed a multi-step process involving amination, cyclization, and deprotection . For 9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one, a plausible route includes:
-
Alkylation: Reacting a purine precursor (e.g., 6-chloropurine) with 3-phenylpropyl bromide in the presence of a base like potassium carbonate.
-
Oxidation: Introducing the ketone group at C6 using oxidizing agents such as potassium permanganate.
-
Purification: Chromatography or recrystallization to isolate the product .
Industrial Production Challenges
Scaling up synthesis requires optimizing reaction conditions (e.g., temperature, solvent polarity) to enhance yield and purity. Continuous flow reactors and catalytic systems could mitigate challenges like side reactions and low efficiency .
Biological Activities and Mechanisms
Enzyme Inhibition
Applications in Medicine and Industry
Therapeutic Prospects
-
Anti-Inflammatory Agents: The COX-2 inhibition observed in analogs positions 9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one as a candidate for treating arthritis or inflammatory bowel disease.
-
Oncology: Purine derivatives often interfere with DNA synthesis or kinase activity. For example, methotrexate, a purine antagonist, is used in cancer therapy. The target compound’s phenylpropyl group may enhance tumor cell uptake, enabling targeted cytotoxicity .
Industrial Utility
-
Pharmaceutical Intermediates: The compound could serve as a precursor for synthesizing kinase inhibitors or antiviral agents.
-
Material Science: Its aromatic and heterocyclic structure may contribute to advanced polymers or ligands for catalytic systems.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Comparing 9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one with 2-amino-9-pentyl-purin-6-one reveals:
-
Hydrophobicity: The phenylpropyl group increases lipophilicity, potentially enhancing blood-brain barrier penetration.
-
Molecular Weight: Higher molecular weight (254.29 vs. 221.26 g/mol) may reduce solubility but improve target binding through van der Waals interactions .
Case Study: Methanogenesis Inhibition
A 2024 study compared purine derivatives with bromoform (CHBr₃) for inhibiting methyl-coenzyme M reductase (MCR). While CHBr₃’s small size enabled potent halogen bonding, bulkier purine analogs showed moderate activity due to steric hindrance . This underscores the need for balanced substituent design in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume